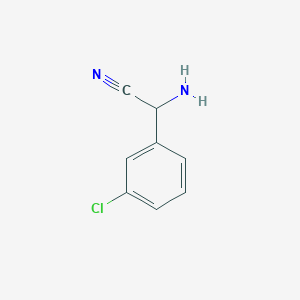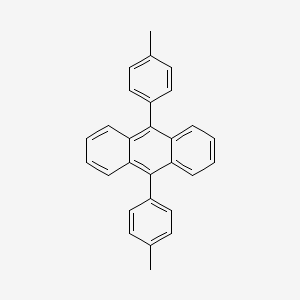
テトラメチルアンモニウム水素フタル酸塩
説明
Tetramethylammonium hydrogen phthalate is a useful research compound. Its molecular formula is C12H17NO4 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
The exact mass of the compound Tetramethylammonium hydrogen phthalate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tetramethylammonium hydrogen phthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetramethylammonium hydrogen phthalate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
電気化学
電気化学において、TMPAは主に電解質の製剤に使用されます . TMPAは、その純度と電気化学グレードが高く評価されており、コンデンサの製造などの精密な用途に適しています。 TMPAは、非常に低いレベルの金属とハロゲン化物を維持しながら、特定の性能ニーズに合わせて微調整できます。これは、コンデンサの電気化学的安定性と電気化学的ウィンドウを向上させるために重要です .
分析化学
TMPAは、分析化学において、電解質溶液の成分として使用されています . TMPAの純度が高く品質が安定しているため、分析機器での精密な測定と校正に最適な選択肢となっています。これにより、さまざまな分析手順における正確で信頼性の高い結果が保証されます。
材料科学
材料科学では、TMPAは、さまざまな材料用の電解質の製剤の開発に使用されます . TMPAは、さまざまな電気化学的条件下における材料の特性や挙動の研究に役立ちます。この用途は、所望の電気的特性を備えた新素材の開発において重要です。
生化学
TMPAは、生化学において、生物系におけるイオン輸送と膜電位の研究に用いられています . 電解質の製剤におけるTMPAの役割は、生物学的環境を模倣し、細胞機能の電気化学的側面を理解するために不可欠です。
環境科学
環境科学において、TMPAの役割は直接的には指定されていませんが、TMPAのような化合物は、多くの場合、環境モニタリング機器に使用されます . TMPAは、環境パラメータを測定するセンサーやデバイスの一部になる可能性があり、汚染や生態系の健康に関する研究に貢献しています。
医薬品研究
医薬品研究におけるTMPAの具体的な用途は詳しく説明されていませんが、この種の化合物は一般的に製剤と安定性研究に関与しています . TMPAは、さまざまな条件下での医薬品の安定性を調査するために使用され、安全で効果的な医薬品の開発に役立つ可能性があります。
電気化学センサー
TMPAは、電気化学センサーの製造に不可欠なものです . これらのセンサーは、物質の検出と定量化において非常に重要であり、電解質溶液におけるTMPAの役割は、センサーの性能と感度にとって重要です。
コンデンサ製造
最後に、TMPAは、今日のコンデンサメーカーの高い要件を満たすように特別に設計されています . 特定の性能ニーズに合わせてカスタマイズできるため、高品質なコンデンサの製造において貴重な成分となっています。
作用機序
Target of Action
Tetramethylammonium (TMA), a component of Tetramethylammonium Hydrogen Phthalate, is the simplest quaternary ammonium cation . It primarily targets the nicotinic and muscarinic acetylcholine (ACh) receptors . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
TMA interacts with its targets, the nicotinic and muscarinic ACh receptors, in a two-phase process. Initially, it stimulates these receptors, enhancing neurotransmission in sympathetic and parasympathetic ganglia. This is followed by a blocking phase, leading to depolarization . TMA also acts as an agonist at muscarinic receptors in post-ganglionic nerve endings in smooth muscles, cardiac muscle, and exocrine glands .
Result of Action
The molecular and cellular effects of Tetramethylammonium Hydrogen Phthalate’s action are primarily related to its influence on ACh receptors. By stimulating and then blocking these receptors, it can affect nerve signal transmission, potentially leading to changes in muscle contraction, heart rate, and other physiological processes .
生化学分析
Biochemical Properties
Tetramethylammonium hydrogen phthalate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form stable complexes with metal ions, which are crucial for catalytic activities in biochemical processes . The compound’s interaction with enzymes such as oxidoreductases and transferases can influence the rate of biochemical reactions, thereby affecting metabolic pathways . Additionally, Tetramethylammonium hydrogen phthalate can act as a ligand, binding to specific proteins and altering their conformation and function .
Cellular Effects
Tetramethylammonium hydrogen phthalate has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Furthermore, Tetramethylammonium hydrogen phthalate can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression levels of target genes .
Molecular Mechanism
The molecular mechanism of action of Tetramethylammonium hydrogen phthalate involves several key interactions at the molecular level. The compound can bind to biomolecules such as enzymes and receptors, leading to enzyme inhibition or activation . For instance, Tetramethylammonium hydrogen phthalate can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, the compound can induce changes in gene expression by interacting with DNA and transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetramethylammonium hydrogen phthalate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that Tetramethylammonium hydrogen phthalate can degrade over time, leading to the formation of by-products that may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell viability, proliferation, and metabolic activity .
Dosage Effects in Animal Models
The effects of Tetramethylammonium hydrogen phthalate vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while at higher doses, it can cause toxicity and other adverse effects . Studies have shown that high doses of Tetramethylammonium hydrogen phthalate can lead to systemic toxicity, including liver and kidney damage, as well as neurotoxicity . Additionally, threshold effects have been observed, where specific dosages are required to elicit a particular biological response .
Metabolic Pathways
Tetramethylammonium hydrogen phthalate is involved in various metabolic pathways. It can interact with enzymes and cofactors that are essential for metabolic processes . For example, the compound can be metabolized through phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) processes, leading to the formation of metabolites that are excreted via urine and feces . These metabolic pathways can influence the compound’s bioavailability and toxicity, as well as its effects on metabolic flux and metabolite levels .
特性
IUPAC Name |
2-carboxybenzoate;tetramethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4.C4H12N/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-5(2,3)4/h1-4H,(H,9,10)(H,11,12);1-4H3/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTFRASJMFIJPC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.C1=CC=C(C(=C1)C(=O)O)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00891096 | |
| Record name | Methanaminium, N,N,N-trimethyl-, 1,2-benzenedicarboxylate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Methanaminium, N,N,N-trimethyl-, 1,2-benzenedicarboxylate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
79723-02-7 | |
| Record name | Methanaminium, N,N,N-trimethyl-, 1,2-benzenedicarboxylate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79723-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanaminium, N,N,N-trimethyl-, 1,2-benzenedicarboxylate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079723027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanaminium, N,N,N-trimethyl-, 1,2-benzenedicarboxylate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanaminium, N,N,N-trimethyl-, 1,2-benzenedicarboxylate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylammonium hydrogen phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetramethylammonium hydrogenphthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B1600735.png)
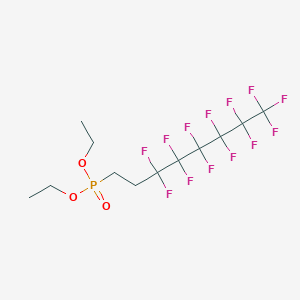
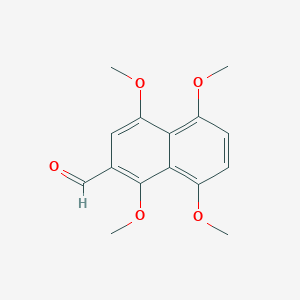
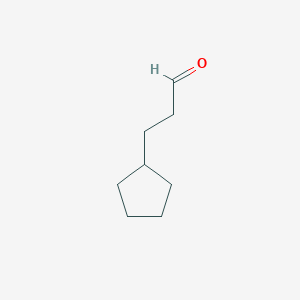
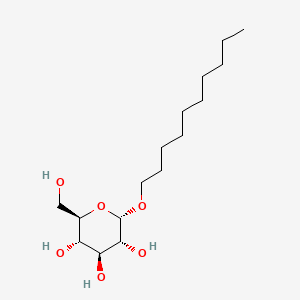
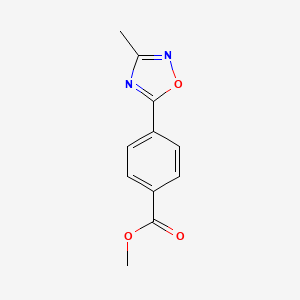
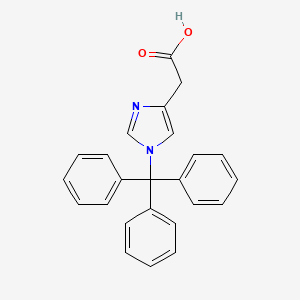
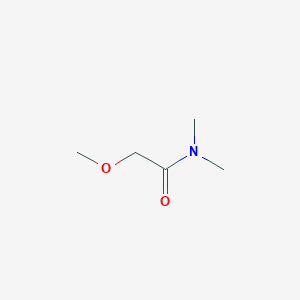
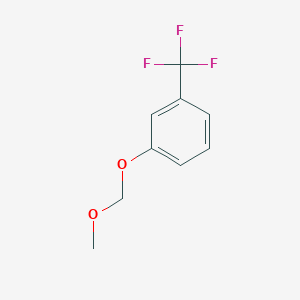
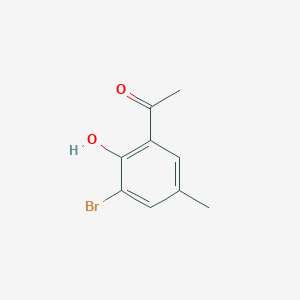
![Gal[26Bn]beta(1-4)Glc[236Bn]-beta-MP](/img/structure/B1600750.png)
![2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1600753.png)
